molecular formula C9H10N4S2 B12452536 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine

2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine

Cat. No.: B12452536
M. Wt: 238.3 g/mol
InChI Key: AKASRBHYGAEWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-dicarbonyl compound with guanidine or its derivatives.

    Coupling of the Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a suitable leaving group on the thiazole ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-6-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-ol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This unique structure allows it to interact with a variety of biological targets and makes it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

5-methyl-N-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H10N4S2/c1-6-3-10-9(15-6)13-7-4-11-8(14-2)12-5-7/h3-5H,1-2H3,(H,10,13)

InChI Key

AKASRBHYGAEWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=CN=C(N=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.